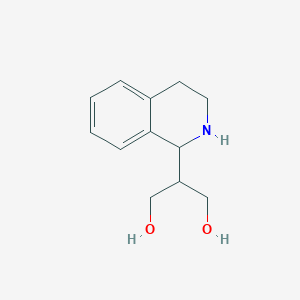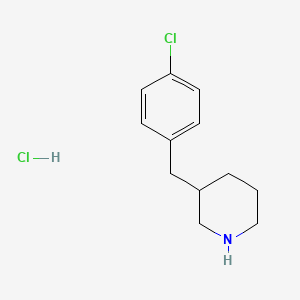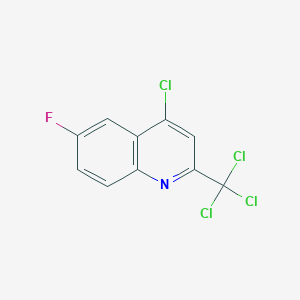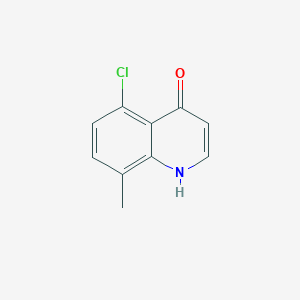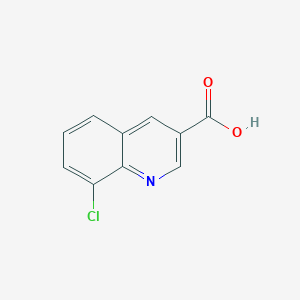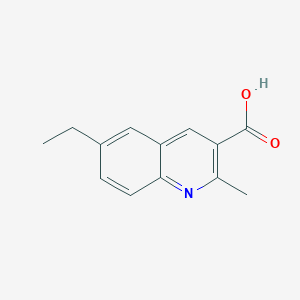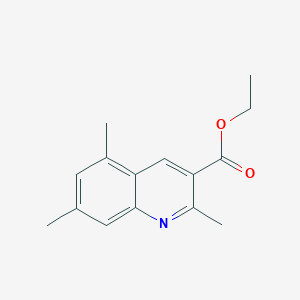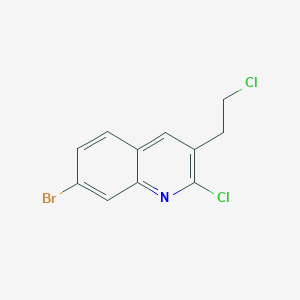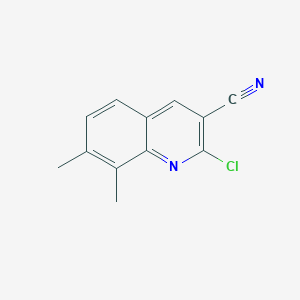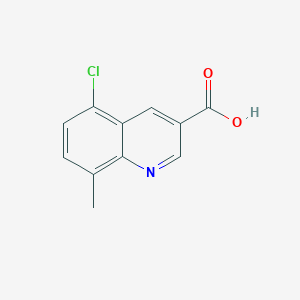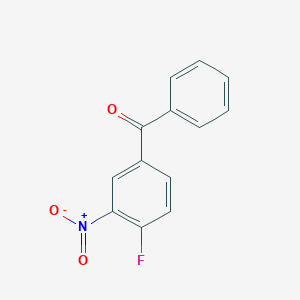
(4-Fluoro-3-nitrophenyl)(phenyl)methanone
Overview
Description
(4-Fluoro-3-nitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H8FNO3 and a molecular weight of 245.21 g/mol . It is characterized by the presence of a fluoro group at the 4-position and a nitro group at the 3-position on the phenyl ring, which is attached to a phenylmethanone moiety. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Similar compounds with indole and benzophenone moieties have been found to bind with high affinity to multiple receptors .
Mode of Action
The strong electron-withdrawing nitro group in similar compounds makes the adjacent fluoro group highly reactive towards nucleophilic reagents . This suggests that (4-Fluoro-3-nitrophenyl)(phenyl)methanone may interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.44, suggesting it may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound’s photochemical reactions can be activated by light intensity equivalent to bright summer sunlight .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-nitrophenyl)(phenyl)methanone typically involves the reaction of 4-fluoro-3-nitrobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The phenylmethanone moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: H2/Pd-C, SnCl2/HCl
Substitution: Amines, thiols
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: (4-Fluoro-3-aminophenyl)(phenyl)methanone
Substitution: (4-Amino-3-nitrophenyl)(phenyl)methanone derivatives
Oxidation: Carboxylic acids and other oxidized products.
Scientific Research Applications
(4-Fluoro-3-nitrophenyl)(phenyl)methanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-3-nitrophenyl)acetone
- (4-Fluoro-3-nitrophenyl)ethanone
- (4-Fluoro-3-nitrophenyl)propanone
Uniqueness
(4-Fluoro-3-nitrophenyl)(phenyl)methanone is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and properties. The combination of these functional groups allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
(4-fluoro-3-nitrophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOPTVOBYACSJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561946 | |
| Record name | (4-Fluoro-3-nitrophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82571-93-5 | |
| Record name | (4-Fluoro-3-nitrophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
